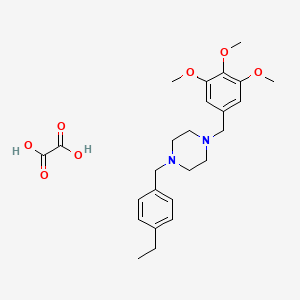![molecular formula C18H21N3O2 B3943691 2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B3943691.png)
2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide
Übersicht
Beschreibung
2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as MPAP, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have various physiological and biochemical effects.
Wirkmechanismus
2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that have been shown to have various physiological and biochemical effects. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate various neurotransmitter systems and have neuroprotective effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels due to the inhibition of FAAH by this compound has been shown to have various biochemical and physiological effects. Endocannabinoids have been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. They also have anti-inflammatory and antioxidant effects, which can contribute to their neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments is its selectivity for FAAH. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the efficacy of this compound in animal models of these diseases and its potential side effects. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Finally, the role of endocannabinoids in various physiological and biochemical processes needs to be further elucidated to fully understand the potential therapeutic applications of FAAH inhibitors such as this compound.
Wissenschaftliche Forschungsanwendungen
2-({[(2-methylphenyl)amino]carbonyl}amino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)carbamoylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-12-19-17(22)14-9-5-7-11-16(14)21-18(23)20-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTHGWMESYQPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)





![N~1~-(2-methoxyethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3943653.png)

![N-dibenzo[b,d]furan-3-yl-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B3943666.png)
![3-(3-methylphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943676.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B3943702.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3943716.png)